molecular formula C13H16Cl2O3 B2481169 Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate CAS No. 2044706-76-3

Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate

Cat. No.: B2481169
CAS No.: 2044706-76-3
M. Wt: 291.17
InChI Key: JXGKCJHNAOHKTQ-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate is an organic compound that belongs to the class of phenoxyalkanoic acid esters. This compound is characterized by the presence of a dichlorophenoxy group attached to a methylpentanoate backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate typically involves the esterification of 2-(3,5-dichlorophenoxy)-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-(3,5-dichlorophenoxy)-4-methylpentanoic acid.

    Reduction: 2-(3,5-dichlorophenoxy)-4-methylpentanol.

    Substitution: Various substituted phenoxyalkanoic acid esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, in plants, it may inhibit key enzymes involved in growth regulation, leading to stunted growth and eventual plant death.

Comparison with Similar Compounds

Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate can be compared with other phenoxyalkanoic acid esters such as:

  • Methyl 2-(2,4-dichlorophenoxy)-4-methylpentanoate
  • Methyl 2-(3,5-dibromophenoxy)-4-methylpentanoate
  • Methyl 2-(3,5-difluorophenoxy)-4-methylpentanoate

These compounds share similar structural features but differ in the halogen substituents on the phenoxy group. The presence of different halogens can significantly affect the compound’s reactivity, biological activity, and environmental impact. This compound is unique due to its specific dichlorophenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O3/c1-8(2)4-12(13(16)17-3)18-11-6-9(14)5-10(15)7-11/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGKCJHNAOHKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)OC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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